2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Regiochemistry Medicinal Chemistry Structure-Activity Relationships

This 2-substituted azetidinyl-pyridine-3-carbonitrile offers researchers a unique scaffold for probing NNMT inhibition and kinase selectivity. The strained azetidine ring, absent in simpler nicotinonitriles, provides conformational rigidity that can dramatically alter target-binding kinetics versus flexible analogs. Its specific 2-position attachment on the pyridine core differentiates it from 6-substituted regioisomers, enabling systematic SAR exploration. Use this imidazole-containing chemotype alongside its pyrazole analog (CAS 2309347-74-6) to conduct matched-pair bioisostere studies, revealing the precise contributions of heterocycle electronics and hydrogen-bonding capacity to potency and selectivity. Ideal for focused library design in medicinal chemistry optimization campaigns.

Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
CAS No. 2549013-53-6
Cat. No. B6448608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
CAS2549013-53-6
Molecular FormulaC13H13N5
Molecular Weight239.28 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=CC=N2)C#N)CN3C=CN=C3
InChIInChI=1S/C13H13N5/c14-6-12-2-1-3-16-13(12)18-8-11(9-18)7-17-5-4-15-10-17/h1-5,10-11H,7-9H2
InChIKeyTUSHEYCWYAFLKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile (CAS 2549013-53-6): Structural Overview for Scientific Procurement


The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile (CAS 2549013-53-6) is a heterocyclic small molecule with the molecular formula C13H13N5 and a molecular weight of 239.28 g/mol. It features a pyridine-3-carbonitrile core linked via the 2-position to an azetidine ring, which is further substituted at the 3-position with an imidazol-1-ylmethyl group [1]. The compound belongs to the class of azetidine-based heterocycles, which are explored as scaffolds in medicinal chemistry for their conformational rigidity and potential to improve target-binding affinity [2]. No biological activity has been annotated for this specific structure in the ChEMBL database as of its latest release [1].

Why Generic Substitution of 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile Fails


Substituting this compound with a close structural analog can lead to significant divergence in chemical behavior and potential biological target engagement. The specific regioisomeric attachment (2-position vs. 6-position on the pyridine ring) alters the electronic distribution of the nitrile-substituted pyridine core, impacting reactivity and binding modes [1]. Furthermore, replacing the imidazole ring with a pyrazole (CAS 2309347-74-6) changes the heterocyclic electronics and hydrogen-bonding capacity, which can affect target recognition . The azetidine linker, a strained four-membered ring, provides conformational rigidity that is absent in simpler nicotinonitrile derivatives, potentially leading to differences in selectivity and pharmacokinetic profiles. These structural nuances preclude simple interchangeability without risking altered experimental outcomes.

Quantitative Differentiation Evidence for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile


Regioisomeric Differentiation: 2-Position vs. 6-Position Attachment on Pyridine-3-carbonitrile

The target compound is distinguished from its 6-substituted regioisomer (6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile) by the position of the azetidine ring on the pyridine core. Substitution at the 2-position places the basic azetidine nitrogen ortho to the nitrile group, creating a distinct electronic environment compared to the para-like arrangement in the 6-substituted isomer . This difference in connectivity is , but quantitative data on its effect on biological activity is not available in the public domain.

Regiochemistry Medicinal Chemistry Structure-Activity Relationships

Heterocycle Divergence: Imidazole vs. Pyrazole Bioisosteric Replacement

Replacing the imidazole ring with a pyrazole, as in 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile (CAS 2309347-74-6), alters the spatial orientation of the nitrogen lone pairs and the dipole moment of the heterocycle . Imidazole offers two distinct nitrogen atoms (N-1 and N-3) with different hydrogen-bonding capabilities, while pyrazole presents an adjacent pair of nitrogens, potentially leading to different target interactions. No direct comparative bioactivity data are publicly available for this specific pair of compounds.

Bioisosterism Medicinal Chemistry Binding Affinity

Core Scaffold Differentiation: Pyridine-3-carbonitrile vs. Pyrazine-2-carbonitrile

The target compound contains a pyridine-3-carbonitrile core, whereas a closely related analog, 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile (CAS 2549021-67-0), features a pyrazine core . The change from a pyridine to a pyrazine introduces a second nitrogen into the aromatic ring, altering the hydrogen-bond acceptor capability, the electronic distribution, and the lipophilicity of the core. This scaffold change can result in different target-binding profiles and physicochemical properties, although no comparative data are publicly available.

Scaffold Hopping Drug Discovery Core Replacement

Physicochemical Property Profile: Molecular Weight, Lipophilicity, and Hydrogen-Bond Capacity

The target compound possesses a molecular weight of 239.28 g/mol, zero hydrogen-bond donors, and five hydrogen-bond acceptors, placing it within favorable drug-like chemical space (Lipinski's rule of five) . In contrast to simpler pyridine-3-carbonitrile analogs without the imidazole moiety, such as 2-(azetidin-1-yl)nicotinonitrile (CAS 870065-52-4, MW 159.19 g/mol), the target compound exhibits higher molecular complexity and increased numbers of hydrogen-bond acceptors, which can translate into different pharmacokinetic and solubility profiles. Quantitative ADME predictions for these specific compounds are not publicly available.

Physicochemical Properties Drug-Likeness ADME Prediction

Azetidine Ring Conformational Rigidity: Impact on Binding Entropy

The azetidine ring in the target compound provides conformational rigidity, constraining the imidazole and pyridine-3-carbonitrile groups into a relatively fixed spatial orientation. This contrasts with more flexible linker-based analogs, such as those containing linear alkyl chains instead of the azetidine scaffold. Conformational restriction is known to improve binding affinity by reducing the entropic penalty upon target binding [1]. However, no direct comparative binding data between the target compound and a flexible analog are publicly available.

Conformational Restriction Ligand Efficiency Binding Kinetics

Synthetic Accessibility and Purity Profile for Reproducible Procurement

The target compound is typically synthesized via a multi-step route involving the formation of the azetidine ring followed by sequential coupling of the imidazole and pyridine-3-carbonitrile moieties, typically involving palladium-catalyzed cross-coupling techniques . The compound is commercially supplied with a typical purity of 95% . This synthetic complexity and defined purity profile ensure batch-to-batch consistency for research applications, compared to analogs that may require alternative synthetic routes yielding different impurity profiles. The pyrazole analog (CAS 2309347-74-6) is synthesized via a similar route, but differences in heterocycle reactivity may lead to distinct impurity profiles.

Synthetic Chemistry Purity Specification Research Reproducibility

Optimal Application Scenarios for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile in Scientific Research


Chemical Probe Development for Nicotinamide N-Methyltransferase (NNMT) Investigation

This compound, as part of the pyridinyl-imidazole chemotype, holds potential as a chemical probe for investigating Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism and metabolic disorders. Its structural features—the imidazole ring and pyridine-3-carbonitrile core—are reminiscent of known NNMT inhibitor scaffolds. Researchers exploring NNMT biology could use this compound to study target engagement and cellular NNMT activity modulation. However, this application is speculative and based solely on structural class inference; no quantitative activity data are available.

Kinase Inhibitor Lead Optimization Starting Point

The pyridinyl-imidazole motif is a recognized pharmacophore for kinase inhibition, particularly for p38 MAP kinase. The azetidine linker introduces conformational constraint that could enhance selectivity over related kinases compared to more flexible pyridinyl-imidazole analogs. Computational docking studies can be employed to assess the compound's potential binding mode and guide the design of focused libraries for kinase inhibitor discovery programs, although no experimentally validated binding data are publicly available.

Regioisomer-Specific Chemical Biology Tool

The specific 2-substitution pattern on the pyridine-3-carbonitrile core differentiates this compound from its 6-substituted regioisomer. Researchers studying structure-activity relationships (SAR) around pyridine-3-carbonitrile scaffolds can use this compound to systematically probe the impact of substitution position on biological activity, selectivity, and physicochemical properties. Comparative SAR studies between this compound and its regioisomers can yield valuable insights for medicinal chemistry optimization.

Heterocycle Bioisostere Comparison in Target Engagement Studies

Together with its pyrazole analog (CAS 2309347-74-6), this imidazole-containing compound enables the study of heterocycle bioisosterism effects on target binding and functional activity. Comparative evaluation of these matched molecular pairs can reveal the specific contributions of the imidazole versus pyrazole ring to potency, selectivity, and drug-like properties. This approach allows researchers to make data-driven decisions about heterocycle choice in lead optimization campaigns.

Quote Request

Request a Quote for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.